2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Substitution on the piperazine ring: The piperazine ring is then substituted with a phenylethyl group using a nucleophilic substitution reaction.
Attachment of the ethanone group: The final step involves the attachment of the ethanone group to the piperazine ring, which can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, including potential receptor interactions.
Medicine: Exploring its potential as a therapeutic agent for various conditions.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one
- 2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylethyl)piperazin-1-yl]ethan-1-one
Uniqueness
2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethanone group. This unique structure may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
918479-71-7 |
---|---|
Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H28N2O3/c1-17(19-7-5-4-6-8-19)23-11-13-24(14-12-23)22(25)16-18-9-10-20(26-2)21(15-18)27-3/h4-10,15,17H,11-14,16H2,1-3H3 |
InChI Key |
KDYGYEIDOCKLQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.